[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
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Overview
Description
[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a hydrazinylidene moiety, and a phenylprop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the hydrazinylidene intermediate: This involves the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate under controlled conditions.
Condensation reaction: The hydrazinylidene intermediate is then reacted with 2-methoxybenzaldehyde to form the desired hydrazone.
Esterification: The final step involves the esterification of the hydrazone with (E)-3-phenylprop-2-enoic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazones.
Substitution: Formation of substituted derivatives at the fluorobenzoyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, [4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The fluorobenzoyl group allows for strong binding to enzymes and receptors, while the hydrazinylidene moiety can form stable complexes with metal ions. These interactions lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
- [4-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
Uniqueness
Compared to similar compounds, [4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s binding affinity and stability, making it more effective in its applications.
Properties
Molecular Formula |
C24H19FN2O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H19FN2O4/c1-30-22-15-18(16-26-27-24(29)19-9-11-20(25)12-10-19)7-13-21(22)31-23(28)14-8-17-5-3-2-4-6-17/h2-16H,1H3,(H,27,29)/b14-8+,26-16+ |
InChI Key |
JKBAGUOPEUYGRG-JQUAZWMLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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